3,7,4'-Trihydroxyflavone is a natural product found in Erythrina fusca, Anthyllis vulneraria, and other organisms with data available.
3,7,4'-Trihydroxyflavone
CAS No.: 2034-65-3
VCID: VC21335054
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
3,7,4'-Trihydroxyflavone, also known as 5-deoxykaempferol, is a member of the flavonoid family, specifically classified as a flavonol. It is characterized by its molecular formula of C15H10O5 and a molecular weight of approximately 270.24 g/mol . This compound has been identified in various plant species, including Erythrina fusca and Anthyllis vulneraria . Research FindingsResearch on flavonoids has shown that their biological activities can vary significantly based on the position and number of hydroxyl groups. For example, the presence of hydroxyl groups at specific positions can enhance antioxidant activity by increasing the compound's ability to donate electrons and neutralize reactive oxygen species . Comparison with Other FlavonoidsOther flavonoids, such as 7,3',4'-Trihydroxyflavone, have been studied more extensively for their biological activities. For instance, 7,3',4'-Trihydroxyflavone has been found to inhibit osteoclast formation and exhibit antioxidant properties . A comparison of these compounds highlights the importance of hydroxyl group positioning in determining biological activity. |
---|---|
CAS No. | 2034-65-3 |
Product Name | 3,7,4'-Trihydroxyflavone |
Molecular Formula | C15H10O5 |
Molecular Weight | 270.24 g/mol |
IUPAC Name | 3,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,16-17,19H |
Standard InChIKey | OBWHQJYOOCRPST-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Canonical SMILES | C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Melting Point | 310 °C |
Physical Description | Solid |
Synonyms | Resokaempferol; 5-Deoxykaempferol |
PubChem Compound | 5281611 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume